Cas no 220270-23-5 (2-bromo-1-(3-methylcyclohexyl)ethan-1-one, Mixture of diastereomers)

2-Bromo-1-(3-methylcyclohexyl)ethan-1-one is a brominated ketone compound featuring a 3-methylcyclohexyl substituent, existing as a mixture of diastereomers due to the stereocenter at the 3-position of the cyclohexyl ring. This structural complexity makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of more complex chiral molecules. The presence of the reactive α-bromo ketone moiety allows for further functionalization via nucleophilic substitution or elimination reactions. The diastereomeric mixture may also be useful in stereochemical studies or as a precursor for asymmetric synthesis. Its stability and well-defined reactivity profile enhance its utility in pharmaceutical and agrochemical research.
2-bromo-1-(3-methylcyclohexyl)ethan-1-one, Mixture of diastereomers structure
220270-23-5 structure
Product Name:2-bromo-1-(3-methylcyclohexyl)ethan-1-one, Mixture of diastereomers
CAS No:220270-23-5
MF:C9H15BrO
MW:219.118802309036
MDL:MFCD13173375
CID:243876
PubChem ID:45081175
Update Time:2025-08-05

2-bromo-1-(3-methylcyclohexyl)ethan-1-one, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-bromo-1-(3-methylcyclohexyl)-
    • 1-(Bromoacetyl)-3-methylcyclohexane
    • 2-bromo-1-(3-methylcyclohexyl)ethanone
    • 2-bromo-1-(3-methylcyclohexyl)ethan-1-one, Mixture of diastereomers
    • EN300-2948079
    • 2-BROMO-1-(3-METHYLCYCLOHEXYL)-ETHANONE
    • SCHEMBL7504080
    • Ethanone,2-bromo-1-(3-methylcyclohexyl)-(9ci)
    • DTXSID30664412
    • 220270-23-5
    • 2-Bromo-1-(3-methylcyclohexyl)ethan-1-one
    • MDL: MFCD13173375
    • Inchi: 1S/C9H15BrO/c1-7-3-2-4-8(5-7)9(11)6-10/h7-8H,2-6H2,1H3
    • InChI Key: ODLBURIROQYTMI-UHFFFAOYSA-N
    • SMILES: BrCC(C1CCCC(C)C1)=O

Computed Properties

  • Exact Mass: 218.03065
  • Monoisotopic Mass: 218.03063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

2-bromo-1-(3-methylcyclohexyl)ethan-1-one, Mixture of diastereomers Pricemore >>

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Additional information on 2-bromo-1-(3-methylcyclohexyl)ethan-1-one, Mixture of diastereomers

Comprehensive Overview of 2-Bromo-1-(3-Methylcyclohexyl)Ethan-1-One (CAS No. 220270-23-5) and Its Diastereomeric Mixture

The compound 2-bromo-1-(3-methylcyclohexyl)ethan-1-one, identified by its CAS number 220270-23-5, is a specialized organic molecule that has garnered significant attention in synthetic chemistry and pharmaceutical research. As a mixture of diastereomers, this compound exhibits unique stereochemical properties, making it a valuable intermediate in the synthesis of complex molecular architectures. Its structural features, including the 3-methylcyclohexyl moiety and the bromoacetyl functional group, contribute to its reactivity and versatility in various chemical transformations.

In recent years, the demand for stereochemically diverse building blocks like 2-bromo-1-(3-methylcyclohexyl)ethan-1-one has surged, driven by advancements in asymmetric synthesis and drug discovery. Researchers frequently search for "diastereomer separation techniques" or "applications of bromoacetyl compounds," reflecting the growing interest in optimizing synthetic routes and exploring new applications. This compound's ability to participate in nucleophilic substitution reactions, coupled with its potential as a precursor for chiral auxiliaries, aligns with current trends in green chemistry and sustainable methodologies.

The mixture of diastereomers in CAS 220270-23-5 presents intriguing challenges and opportunities for analytical chemists. Techniques such as chiral HPLC and NMR spectroscopy are often employed to characterize and resolve these isomers, addressing common queries like "how to distinguish diastereomers" or "NMR peaks for 3-methylcyclohexyl derivatives." These analytical insights are critical for quality control in industrial-scale production and for ensuring reproducibility in academic research.

From a pharmacological perspective, derivatives of 2-bromo-1-(3-methylcyclohexyl)ethan-1-one have been explored for their bioactivity, though specific applications remain proprietary in many cases. The compound's scaffold is frequently discussed in forums focusing on "structure-activity relationships (SAR)" and "small molecule drug design," highlighting its relevance in medicinal chemistry. Its lipophilic nature, influenced by the methylcyclohexyl group, makes it a candidate for probing membrane permeability and bioavailability studies.

Industrial applications of this compound extend to materials science, where its brominated carbonyl functionality is leveraged for polymer modification and cross-linking reactions. Searches for "bromoacetyl crosslinkers" or "thermal stability of cyclohexyl ketones" underscore its utility in creating advanced materials with tailored properties. The diastereomeric mixture further allows for fine-tuning material characteristics, such as crystallinity and solubility, to meet specific performance criteria.

Environmental and safety considerations are also pivotal in discussions about CAS 220270-23-5. While not classified as hazardous under standard guidelines, proper handling protocols are emphasized in literature addressing "safe handling of brominated ketones." The compound's stability under various conditions is a frequent topic, with researchers investigating its degradation pathways and storage recommendations to ensure long-term usability.

In summary, 2-bromo-1-(3-methylcyclohexyl)ethan-1-one (220270-23-5) represents a multifaceted tool for chemists, bridging gaps between academic inquiry and industrial innovation. Its diastereomeric nature, coupled with its functional group diversity, positions it at the intersection of cutting-edge research and practical applications, answering the evolving needs of modern chemistry.

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